molecular formula C12H9F2NO2 B13932059 1-(6,7-difluoro-1-methoxy-4-isoquinolinyl)Ethanone

1-(6,7-difluoro-1-methoxy-4-isoquinolinyl)Ethanone

Cat. No.: B13932059
M. Wt: 237.20 g/mol
InChI Key: ZBCIQFGMQVHXAX-UHFFFAOYSA-N
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Description

1-(6,7-Difluoro-1-methoxy-4-isoquinolinyl)Ethanone is a synthetic organic compound characterized by the presence of fluorine atoms and a methoxy group attached to an isoquinoline ring

Preparation Methods

The synthesis of 1-(6,7-difluoro-1-methoxy-4-isoquinolinyl)Ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable isoquinoline derivative.

    Fluorination: Introduction of fluorine atoms at the 6 and 7 positions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methoxylation: The methoxy group is introduced via methylation using reagents like dimethyl sulfate or methyl iodide.

    Ketone Formation: The ethanone moiety is introduced through acylation reactions, often using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(6,7-Difluoro-1-methoxy-4-isoquinolinyl)Ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6,7-Difluoro-1-methoxy-4-isoquinolinyl)Ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in neurological disorders.

    Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in studies to understand the effects of fluorine substitution on biological activity and metabolic stability.

Mechanism of Action

The mechanism of action of 1-(6,7-difluoro-1-methoxy-4-isoquinolinyl)Ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

1-(6,7-Difluoro-1-methoxy-4-isoquinolinyl)Ethanone can be compared with other similar compounds, such as:

    1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: This compound shares the difluoro and methoxy groups but differs in its overall structure and functional groups.

    Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate: Similar in fluorine and methoxy substitution, but with an ethyl ester group instead of an ethanone moiety.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H9F2NO2

Molecular Weight

237.20 g/mol

IUPAC Name

1-(6,7-difluoro-1-methoxyisoquinolin-4-yl)ethanone

InChI

InChI=1S/C12H9F2NO2/c1-6(16)9-5-15-12(17-2)8-4-11(14)10(13)3-7(8)9/h3-5H,1-2H3

InChI Key

ZBCIQFGMQVHXAX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(C2=CC(=C(C=C21)F)F)OC

Origin of Product

United States

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